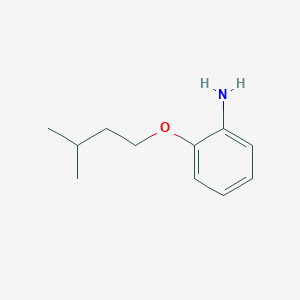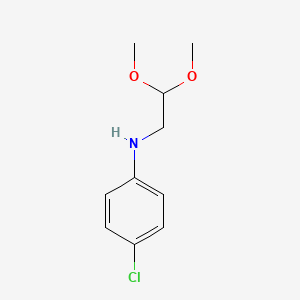![molecular formula C6H11N3O B3375598 [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 111340-39-7](/img/structure/B3375598.png)
[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol
Descripción general
Descripción
“[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol” is a derivative of the 1,2,4-triazole compound. 1,2,4-triazole derivatives are known for their potential as anticancer agents . They are heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various techniques. The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of triazolyl methanol derivatives involves condensation, chlorination, and esterification reactions. These compounds have been structurally characterized using methods such as IR, NMR, and X-ray diffraction, confirming their molecular organization and potential for further chemical modifications. For example, Yan Shuang-hu's work on preparing and characterizing (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate showcases the methodological approach to understanding these compounds at a molecular level (Yan Shuang-hu, 2014).
Molecular Organization in Solvents
Research into the molecular organization of triazolyl derivatives in solvents like methanol and propan-2-ol reveals how solvent choice affects the aggregation and molecular forms of these compounds. Studies by A. Matwijczuk et al. illustrate how these compounds' behavior in different solvents can influence their potential applications in various scientific and industrial processes (A. Matwijczuk et al., 2018).
Catalytic Applications
Triazolyl methanol compounds have been found to be highly effective catalysts in chemical reactions such as the Huisgen 1,3-dipolar cycloaddition. The synthesis of tris(triazolyl)methanol-Cu(I) structures by Salih Ozcubukcu et al. and their application as catalysts highlights the compound's efficiency in facilitating cycloaddition reactions, potentially useful in creating a wide range of chemical products (Salih Ozcubukcu et al., 2009).
Antimicrobial Activity
Some triazolyl derivatives have demonstrated significant antimicrobial properties. Research on novel benzofuran-based 1,2,3-triazoles by V. Sunitha et al. shows that these compounds exhibit high antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (V. Sunitha et al., 2017).
Mecanismo De Acción
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . They are believed to interact with cancer-related enzymes such as aromatase .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring actively contribute to binding to the active site of the target enzyme . This binding can lead to the inhibition of the enzyme, thereby affecting the growth and proliferation of cancer cells .
Biochemical Pathways
Based on the anticancer activity of similar compounds, it can be inferred that this compound may interfere with the pathways involved in cell proliferation and survival .
Result of Action
Similar compounds have shown cytotoxic activity against various cancer cell lines . This suggests that [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol may also exhibit cytotoxic effects, leading to the death of cancer cells.
Análisis Bioquímico
Biochemical Properties
It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .
Cellular Effects
In cellular studies, [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol and its derivatives have shown to exert effects on various types of cells. For instance, some 1,2,4-triazole derivatives have demonstrated cytotoxic activity against MCF-7, Hela, and A549 cancer cell lines
Molecular Mechanism
Molecular docking studies have been conducted to understand the mechanism and binding modes of 1,2,4-triazole derivatives in the binding pocket of certain enzymes . These studies suggest that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
(2-propan-2-yl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5(2)9-6(3-10)7-4-8-9/h4-5,10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOMTCYUPNRKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247874 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111340-39-7 | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111340-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






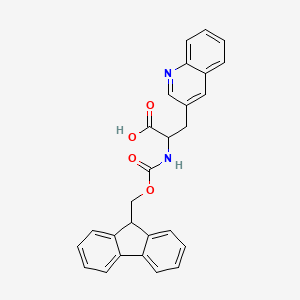
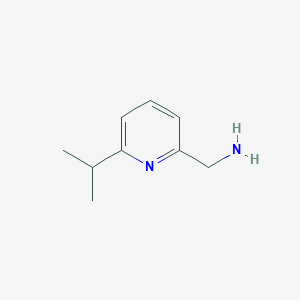
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
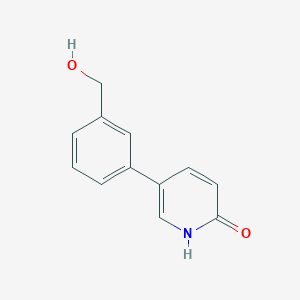
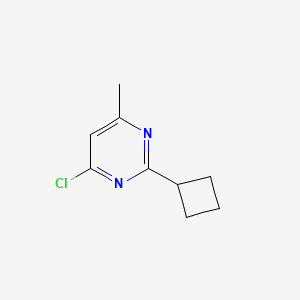

![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
![(2E)-3-[5-(methoxycarbonyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3375580.png)

